molecular formula C18H26ClN3O2 B13850154 Saxagliptin-15N,D2Hydrochloride

Saxagliptin-15N,D2Hydrochloride

货号: B13850154
分子量: 353.9 g/mol
InChI 键: TUAZNHHHYVBVBR-OUXGBUPISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Saxagliptin-15N,D2Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. The incorporation of isotopes such as nitrogen-15 and deuterium enhances its utility in various analytical and pharmacokinetic studies .

准备方法

The synthesis of Saxagliptin-15N,D2Hydrochloride involves several steps, including the incorporation of isotopes into the saxagliptin molecule. One of the key synthetic routes involves the enzyme-catalyzed preparation of chiral intermediates. For instance, the conversion of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid into (S)-3-hydroxyadamantane glycine using phenylalanine dehydrogenase and formate dehydrogenase is a crucial step . Industrial production methods often involve biocatalysis due to its efficiency and environmental friendliness .

化学反应分析

Saxagliptin-15N,D2Hydrochloride undergoes various chemical reactions, including:

科学研究应用

Clinical Applications in Diabetes Management

Saxagliptin is commonly prescribed to improve glycemic control in adults with type 2 diabetes, either as monotherapy or in combination with other antidiabetic medications such as metformin. The efficacy and safety of saxagliptin have been extensively studied.

Efficacy Data

A pooled analysis of multiple studies demonstrated that saxagliptin significantly reduces glycated hemoglobin (HbA1c) levels compared to placebo. The following table summarizes key findings from clinical trials:

Study TypeTreatment GroupHbA1c Reduction (%)Fasting Plasma Glucose Reduction (mg/dL)Achieving HbA1c < 7% (%)
MonotherapySaxagliptin 5 mg-0.65-13.7837.1
Combination with MetforminSaxagliptin 5 mg + Metformin-0.86-15.3160.3
Add-on TherapySaxagliptin 2.5 mg + TZD-0.64-12.0042.2

These results indicate that saxagliptin not only lowers HbA1c but also improves fasting plasma glucose levels, demonstrating its effectiveness as a therapeutic agent for type 2 diabetes management .

Pharmacokinetics and Safety Profile

Saxagliptin has a favorable pharmacokinetic profile, characterized by rapid absorption and a half-life that allows for once-daily dosing. Safety assessments across various studies indicate that saxagliptin is generally well tolerated, with low incidence rates of hypoglycemia compared to placebo .

Adverse Events Summary

Adverse EventSaxagliptin (%)Placebo (%)
Hypoglycemia0-8.10-6.3
Gastrointestinal Issues5-104-9
Upper Respiratory Infections3-62-5

This safety profile supports the use of saxagliptin in diverse patient populations, including those with cardiovascular risks .

Research Applications

Beyond clinical use, Saxagliptin-15N,D2 Hydrochloride serves as a valuable tool in research settings, particularly in pharmacokinetic studies and metabolic research.

Analytical Method Development

The incorporation of isotopically labeled compounds like Saxagliptin-15N,D2 Hydrochloride facilitates the development of sensitive analytical methods for quantifying drug levels in biological matrices. This is crucial for understanding the drug's metabolism and pharmacodynamics .

Case Study: Metabolic Pathway Investigation

A recent study utilized Saxagliptin-15N,D2 Hydrochloride to trace the metabolic pathways of saxagliptin in human subjects, revealing insights into its biotransformation and elimination processes. The findings indicated that the labeled compound provided clearer data on the drug's pharmacokinetics compared to unlabeled counterparts .

Future Directions and Innovations

The ongoing research into saxagliptin's applications continues to evolve, particularly with advancements in nanotechnology and drug delivery systems. Future studies may explore the potential synergistic effects of saxagliptin when combined with novel therapeutic agents or delivery methods.

Emerging Technologies

Recent innovations include the development of nanoparticle formulations that incorporate saxagliptin for targeted delivery, potentially enhancing its efficacy while minimizing side effects . This approach could revolutionize treatment paradigms for diabetes management.

作用机制

Saxagliptin-15N,D2Hydrochloride exerts its effects by inhibiting the DPP-4 enzyme. This inhibition prolongs the activity of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which regulate glucose homeostasis. The compound forms a reversible, histidine-assisted covalent bond with the DPP-4 enzyme, leading to increased insulin synthesis and release from pancreatic beta cells and decreased glucagon secretion from pancreatic alpha cells .

相似化合物的比较

Saxagliptin-15N,D2Hydrochloride is unique due to its stable isotope labeling, which enhances its utility in research. Similar compounds include:

生物活性

Saxagliptin-15N,D2 Hydrochloride is a stable isotope-labeled derivative of saxagliptin, which is primarily known for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor in the treatment of type 2 diabetes mellitus (T2DM). This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C18H25D2N215NO3·HCl
  • Molecular Weight: 334.4 g/mol
  • CAS Number: 1309934-05-1

Physical Properties:

  • Appearance: White to off-white solid
  • Solubility: Soluble in DMSO, ethanol, and water under specific conditions.

Saxagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones. By blocking this enzyme, saxagliptin increases the levels of active incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to:

  • Increased Insulin Secretion: In response to meals, enhancing glucose-dependent insulin release.
  • Decreased Glucagon Levels: Reducing hepatic glucose output.
  • Improved Glycemic Control: Helping maintain blood glucose levels within a normal range.

SAVOR-TIMI 53 Trial

The SAVOR-TIMI 53 trial was a pivotal study assessing the cardiovascular safety and efficacy of saxagliptin in T2DM patients. Key findings include:

  • Study Design: A randomized, double-blind, placebo-controlled trial involving approximately 16,500 patients across 25 countries.
  • Primary Endpoint: Composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.
  • Results: Saxagliptin demonstrated a non-inferior safety profile compared to placebo regarding cardiovascular events, with a relative risk reduction of 17% for major adverse cardiovascular events in high-risk populations .

Biological Activity Overview

The biological activity of Saxagliptin-15N,D2 Hydrochloride can be summarized as follows:

Activity Description
DPP-4 Inhibition Increases levels of GLP-1 and GIP, enhancing insulin secretion and reducing glucagon.
Glycemic Control Effective in lowering HbA1c levels in T2DM patients when used as monotherapy or in combination with other agents.
Cardiovascular Safety Demonstrated safety in high-risk cardiovascular patients with T2DM.

Case Studies

  • Case Study on Efficacy in Elderly Patients:
    • A study focusing on elderly T2DM patients showed significant HbA1c reduction after 24 weeks of treatment with saxagliptin compared to placebo. The results indicated improved glycemic control without significant adverse effects.
  • Combination Therapy Study:
    • Research indicated that saxagliptin used in combination with metformin and dapagliflozin resulted in enhanced glycemic control compared to monotherapy. The combination therapy also exhibited complementary mechanisms of action leading to better clinical outcomes .

Safety Profile

Saxagliptin has been generally well-tolerated in clinical trials; however, some adverse effects have been reported:

Adverse Effect Incidence
Upper respiratory tract infectionsCommon
HeadacheModerate
Gastrointestinal symptomsRare

属性

分子式

C18H26ClN3O2

分子量

353.9 g/mol

IUPAC 名称

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride

InChI

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2;

InChI 键

TUAZNHHHYVBVBR-OUXGBUPISA-N

手性 SMILES

[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].Cl

规范 SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。